Calcium saccharin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El saccharin calcio es un edulcorante artificial no nutritivo, conocido por ser aproximadamente 500 veces más dulce que la sacarosa. Es una forma de sal de calcio de la sacarina, que es un derivado de sulfonamida del tolueno. El saccharin calcio es a menudo utilizado por individuos que necesitan restringir su consumo de sodio. Aparece como cristales blancos y es inodoro .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sacarina se sintetizó por primera vez en 1879. La preparación de saccharin calcio implica la reacción de o-toluensulfonamida con permanganato de potasio en un medio alcalino, seguido de acidificación para producir sacarina. La sacarina se neutraliza entonces con hidróxido de calcio para formar saccharin calcio .

Métodos de producción industrial

En entornos industriales, el saccharin calcio se produce haciendo reaccionar ácido antranílico con ácido nitroso, dióxido de azufre, cloro y amoníaco. La sacarina resultante se convierte entonces en su forma de sal de calcio mediante neutralización con hidróxido de calcio .

Análisis De Reacciones Químicas

Tipos de reacciones

El saccharin calcio experimenta diversas reacciones químicas, incluyendo:

Oxidación: La sacarina puede oxidarse para formar ácido sacarina sulfónico.

Reducción: Puede reducirse para formar sacarina amina.

Sustitución: La sacarina puede sufrir reacciones de sustitución donde el grupo sulfonamida se reemplaza por otros grupos funcionales

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen permanganato de potasio para la oxidación, gas hidrógeno para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones suelen implicar entornos ácidos o básicos, dependiendo de la reacción específica .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen ácido sacarina sulfónico, sacarina amina y diversos derivados de sacarina sustituidos .

Aplicaciones Científicas De Investigación

Food and Beverage Industry

Calcium saccharin is primarily utilized as a sweetener in numerous food products due to its high sweetness intensity compared to sucrose (table sugar). It is commonly found in:

- Dietary products : Used in low-calorie foods and beverages to provide sweetness without added calories.

- Baking : As it is heat-stable, it can be used in baked goods without losing its sweetness.

- Chewing gum : Enhances flavor while maintaining a low-calorie profile.

Table 1: Sweetness Comparison

| Sweetener | Sweetness Relative to Sucrose |

|---|---|

| This compound | 300–500 times |

| Sucrose | 1 |

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves multiple roles:

- Flavoring agent : It is used to mask the bitter taste of certain medications, making them more palatable for patients, especially in pediatric formulations.

- Stabilizer : Helps maintain the taste and physical properties of chewable tablets and syrups.

Case Study: Use in Pediatric Formulations

A study highlighted that this compound effectively improved the acceptability of liquid medications among children, leading to better compliance with treatment regimens .

Research Applications

This compound has been studied for its physiological effects and potential health implications. Research findings indicate:

- Metabolic Effects : Studies have shown that long-term consumption of saccharin can influence metabolic parameters such as glucose levels and body weight in animal models. For instance, one study observed increased body weight and altered glucose metabolism in rats administered with this compound .

- Urinary Excretion Studies : Research indicated that this compound affects urinary electrolyte excretion, leading to increased calcium levels and altered pH levels in urine . This has implications for understanding kidney function and potential risks of nephrocalcinosis.

Table 2: Effects on Urinary Parameters

| Parameter | Effect of this compound |

|---|---|

| Urinary Calcium | Increased |

| Urinary pH | Decreased |

Safety and Regulatory Status

Historically, concerns regarding the safety of saccharin led to its scrutiny; however, extensive research has since established it as safe for human consumption when used within established limits. Regulatory bodies like the FDA have reaffirmed its safety status, allowing its use in various food products .

Mecanismo De Acción

El saccharin calcio ejerce su efecto edulcorante uniéndose a los receptores del sabor dulce de la lengua, específicamente al complejo receptor T1R2/T1R3. Esta unión desencadena una vía de transducción de señales que da lugar a la percepción de dulzura. Además, se ha demostrado que el saccharin calcio inhibe la anhidrasa carbónica, una enzima implicada en diversos procesos fisiológicos .

Comparación Con Compuestos Similares

Compuestos similares

Aspartamo: Otro edulcorante artificial, pero no es estable al calor y tiene un valor calórico.

Sucralosa: Un edulcorante no calórico que también es estable al calor, pero tiene una estructura química diferente.

Acesulfamo potásico: Similar en ser no calórico y estable al calor, pero con un perfil de sabor ligeramente diferente

Singularidad

El saccharin calcio es único por su alta intensidad de dulzura y su estabilidad en diversas condiciones, lo que lo hace adecuado para una amplia gama de aplicaciones. A diferencia del aspartamo, no se descompone a altas temperaturas, y a diferencia de la sucralosa, no tiene una estructura clorada .

Actividad Biológica

Calcium saccharin is a widely used non-caloric sweetener, recognized for its intense sweetness and utility in various food products. Understanding its biological activity is essential for assessing its safety and potential health effects. This article reviews the biological activity of this compound, focusing on its metabolic effects, potential toxicity, and relevant case studies.

This compound is a salt of saccharin, which is a synthetic organic compound. Saccharin itself has been extensively studied for its absorption and metabolism. Research indicates that saccharin is rapidly absorbed in both humans and animals, with minimal metabolism occurring in the body . The primary route of excretion is through urine, where it may influence the metabolic processes of gut microbiota, leading to increased production of metabolites such as indole .

1. Physiological Impact on Animal Models

A significant body of research has focused on the effects of saccharin on animal models, particularly rats. A study evaluated chronic consumption of saccharin at varying doses (2.5, 5, and 10 mg/kg) over 120 days. Key findings included:

- Weight Gain : Rats exhibited significant weight gain correlating with increased saccharin dosage.

- Serum Biochemical Changes : Elevated serum glucose levels were noted at all dosages after 60 and 120 days of treatment. Furthermore, albumin levels decreased significantly across all doses .

- Liver Enzyme Activity : Increased activities of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed, indicating potential liver stress or damage due to prolonged exposure to saccharin .

| Parameter | Control Group | 2.5 mg/kg | 5 mg/kg | 10 mg/kg |

|---|---|---|---|---|

| Body Weight Gain (%) | - | 59% (60d) | 63% (60d) | 90% (60d) |

| Serum Glucose Increase (%) | - | 75% (60d) | 62% (120d) | 40% (120d) |

| Albumin Decrease (%) | - | 34% (60d) | 39% (120d) | 21% (120d) |

| ALT Activity Increase (%) | 39.3 IU/L | 62.42 IU/L | 73.53 IU/L | - |

2. Carcinogenic Potential

The potential carcinogenic effects of this compound have been investigated through various studies. Notably, case-control studies have shown contradictory results regarding the association between saccharin intake and bladder cancer risk . In particular, sodium saccharin has been linked to bladder tumor promotion in specific rat strains but not universally across all species .

A comprehensive review indicated that while some studies suggest a dose-dependent increase in bladder mucosa proliferation following exposure to sodium saccharin, these findings are not consistent across all animal models . The variability suggests that genetic factors in different strains may play a significant role in susceptibility to neoplastic changes.

Case Studies

Several case studies have further elucidated the biological activity of this compound:

- Long-term Consumption Study : A study published in Food Chemistry assessed the long-term effects of saccharin on metabolic parameters in rats over a year. Results indicated significant alterations in liver function tests and increased oxidative stress markers, suggesting potential long-term health risks associated with high consumption levels .

- Human Studies : In human trials where participants consumed saccharin daily for one month, no significant increase in urinary indican excretion was observed, indicating that while saccharin may alter gut microbiota metabolism, it does not lead to substantial changes in metabolite levels under controlled conditions .

Propiedades

Número CAS |

6485-34-3 |

|---|---|

Fórmula molecular |

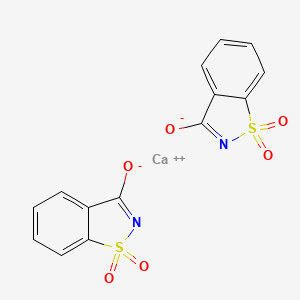

C7H5CaNO3S |

Peso molecular |

223.26 g/mol |

Nombre IUPAC |

calcium;1,1-dioxo-1,2-benzothiazol-3-olate |

InChI |

InChI=1S/C7H5NO3S.Ca/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9); |

Clave InChI |

GSHUZVSNIBLGMR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Ca+2] |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Ca] |

Key on ui other cas no. |

6485-34-3 |

Pictogramas |

Irritant |

Sinónimos |

Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.